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Compound of Interest

Compound Name: Dehydroxy mirabegron

CAS No.: 1581284-82-3

Cat. No.: B580079

Get Quote

Executive Summary
Dehydroxy mirabegron is a critical structural analog and recognized degradation impurity of

the β3-adrenoceptor agonist, mirabegron. Lacking the chiral benzylic hydroxyl group of the

parent active pharmaceutical ingredient (API), this compound presents unique physicochemical

properties that make it an indispensable internal standard (IS) for mass spectrometry-based

assays. This whitepaper details its structural characteristics, thermodynamic properties,

synthesis pathways, and establishes a self-validating LC-MS/MS protocol for its application in

rigorous pharmaceutical quality control.

Chemical Identity and Structural Architecture
Dehydroxy mirabegron retains the core pharmacophore elements of mirabegron—specifically

the aminothiazole ring and the extended phenethylamine scaffold—but is defined by the

absence of the hydroxyl group. This structural modification results in a mass shift of exactly -16

Da compared to the parent drug, effectively eliminating the chiral center present in

mirabegron[1].
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Causality in Structural Utility: The absence of the hydroxyl group significantly alters the

molecule's hydrogen-bonding capacity and lipophilicity. However, because the primary

ionization sites (the secondary amine and the aminothiazole nitrogen) remain intact,

dehydroxy mirabegron exhibits nearly identical ionization efficiency to mirabegron in positive

electrospray ionization (ESI+). This homologous ionization behavior, combined with a distinct

mass-to-charge (m/z) ratio, makes it an ideal, non-interfering internal standard for LC-MS/MS

quantification[1].

Table 1: Chemical Identity Summary
Property Specification

Common Name
Dehydroxy Mirabegron / Mirabegron

Deshydroxy Impurity

IUPAC Name
2-(2-aminothiazol-4-yl)-N-(4-(2-

(phenethylamino)ethyl)phenyl)acetamide

CAS Registry Number
1581284-82-3 (Free Base) / 1581284-79-8 (HCl

Salt)

Molecular Formula C21H24N4OS

Molecular Weight 380.51 g/mol

Appearance Off-white Solid

Physicochemical and Thermodynamic Properties
Understanding the thermodynamic and physicochemical properties of dehydroxy mirabegron
is essential for optimizing chromatographic separation and sample extraction protocols.

Table 2: Quantitative Physicochemical Properties
Property Value

Boiling Point 655.7 ± 55.0 °C (Predicted)

Density 1.253 ± 0.06 g/cm³ (Predicted)

pKa 13.51 ± 0.70 (Predicted)
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Causality in Method Development: The high predicted pKa (13.51) dictates that the molecule

remains heavily protonated under physiological and acidic conditions[2]. Consequently,

reverse-phase chromatography (RP-HPLC) requires acidic mobile phase modifiers (e.g., 0.1%

formic acid) to ensure the analyte remains in a consistent ionization state, thereby preventing

peak tailing and improving resolution from matrix interferences. Furthermore, in solid-state

chemistry, this specific structural analog is utilized to facilitate the direct isolation of stable α-

form crystals of mirabegron, demonstrating its utility beyond simple quantification[2].

Synthesis and Degradation Pathways
In pharmaceutical manufacturing, dehydroxy mirabegron can emerge as an impurity due to

incomplete oxidation during the synthesis of the parent API or through specific environmental

degradation pathways (e.g., exposure to extreme heat or moisture). Under controlled

laboratory conditions, it is deliberately synthesized to serve as a high-purity reference standard.

The targeted synthesis involves the amidation of 4-Amino-N-(2-

phenylethyl)benzeneethanamine with 2-amino-4-thiazoleacetic acid, a reaction catalyzed by

active ester salts[1].

4-Amino-N-(2-phenylethyl)
Benzeneethanamine

Dehydroxy Mirabegron
(CAS: 1581284-82-3)

 Amidation

2-amino-4-thiazoleacetic acid  Amidation

Active Esters Salt
(Coupling Reagent)

 Catalysis

Click to download full resolution via product page

Chemical synthesis pathway of dehydroxy mirabegron via amidation.

Experimental Protocol: Self-Validating LC-MS/MS
Workflow
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As Application Scientists, we must design analytical protocols that act as self-validating

systems. The following step-by-step methodology utilizes dehydroxy mirabegron as an

internal standard (IS) to precisely quantify mirabegron and its related impurities in complex

matrices, automatically correcting for matrix suppression and extraction losses.

Step 1: Standard and Matrix Preparation
Action: Prepare a 1.0 mg/mL stock solution of dehydroxy mirabegron in LC-MS grade

methanol. Spike the biological or API matrix with a known concentration (e.g., 50 ng/mL) of

the IS prior to any extraction steps.

Causality: Spiking the IS before sample preparation ensures that any physical analyte loss

during extraction is proportionally mirrored by the IS. Because dehydroxy mirabegron
shares the same functional groups as the target API, it behaves identically during

precipitation, self-correcting the final quantification and neutralizing matrix suppression

effects.

Step 2: Solid-Phase Extraction (SPE)
Action: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL methanol,

followed by 2 mL of 0.1% formic acid in water. Load the spiked sample, wash with 2% formic

acid, and elute with 5% ammonium hydroxide in methanol.

Causality: The secondary amine of dehydroxy mirabegron is positively charged at low pH,

allowing strong retention on the cation-exchange resin. The basic elution neutralizes this

charge, releasing the analyte. This orthogonal retention mechanism guarantees high

recovery while eliminating neutral lipid interferences that typically cause ion suppression.

Step 3: Chromatographic Separation
Action: Inject 5 µL of the eluate onto a sub-2 µm C18 UPLC column. Utilize a gradient

elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid

in Acetonitrile).

Causality: The acidic modifier maintains the protonation of the aminothiazole and secondary

amine groups, ensuring sharp peak symmetry. The slightly higher lipophilicity of the
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dehydroxy analog (due to the missing hydroxyl group) causes it to elute marginally later than

mirabegron, preventing ion suppression cross-talk in the MS source.

Step 4: ESI-MS/MS Detection
Action: Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM)

mode. Monitor the transition m/z 381.2 → m/z 150.1 (example product ion) for dehydroxy
mirabegron.

Causality: The amine groups act as potent proton acceptors, yielding a strong[M+H]+

precursor ion at m/z 381.2. Collision-induced dissociation (CID) reliably cleaves the amide

bond, providing a stable, high-abundance product ion for highly sensitive quantification.

Sample Matrix
(API or Biological)

Solid-Phase Extraction (SPE)
(MCX Cartridge)

Spike Internal Standard
(Dehydroxy Mirabegron)

 Neutralizes Matrix Effects

UPLC Separation
(C18, Acidic Gradient)

 Eluate Injection

ESI-MS/MS Detection
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 Chromatographic Resolution
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 m/z 381.2 [M+H]+
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Self-validating LC-MS/MS analytical workflow using dehydroxy mirabegron as an internal

standard.

Conclusion
Dehydroxy mirabegron is far more than a mere manufacturing byproduct; it is a highly

functionalized chemical entity critical to the rigorous quality control of β3-adrenoceptor

agonists. By leveraging its specific physical and chemical properties—namely its mass

differential, basic pKa, and structural homology to mirabegron—analytical scientists can

engineer robust, self-validating assays that ensure the safety, purity, and efficacy of

pharmaceutical formulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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